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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-tumor activity of Ranosidenib (HMPL-
306) with alternative therapies targeting mutant isocitrate dehydrogenase (IDH) enzymes. The
information presented is supported by available preclinical and clinical data to aid in the
evaluation of this novel dual IDH1/2 inhibitor.

Introduction to Ranosidenib and the Role of Mutant
IDH in Cancer

Ranosidenib is an orally bioavailable, potent, and selective dual inhibitor of mutant isocitrate
dehydrogenase 1 (IDH1) and 2 (IDH2) enzymes.[1] In various cancers, including acute myeloid
leukemia (AML) and glioma, mutations in IDH1 and IDH2 lead to a neomorphic enzymatic
activity, converting a-ketoglutarate (a-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).
[2][3][4] Elevated levels of 2-HG competitively inhibit a-KG-dependent dioxygenases, such as
TET DNA hydroxylases and Jumonji C (JmjC) domain-containing histone demethylases.[2][3]
[4] This results in widespread epigenetic alterations, including DNA and histone
hypermethylation, which block cellular differentiation and promote tumorigenesis.[2][3][4]

Ranosidenib is designed to inhibit both mutant IDH1 and IDH2, thereby reducing 2-HG levels
and restoring normal cellular differentiation.[1] This dual-targeting approach may offer an
advantage over isoform-selective inhibitors by addressing tumors with either mutation and
potentially overcoming resistance mechanisms involving isoform switching.[5]
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Comparative Analysis of Anti-Tumor Activity

This section provides a comparative overview of Ranosidenib and other approved or
investigational IDH inhibitors: Ivosidenib (IDH1 inhibitor), Enasidenib (IDH2 inhibitor), and
Vorasidenib (dual IDH1/2 inhibitor).

In Vitro Potency and Cellular Activity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of
Ranosidenib and its comparators against various mutant IDH enzymes and in cell-based
assays. Lower IC50 values indicate greater potency.

Enzymatic IC50  Cellular IC50

Compound Target Reference(s)
(nM) (nM)
U87MG-IDH1-
R132H: 50TF1-
Ranosidenib Data not publicly  IDH1-R132H:
mIDH1/2 _ [6]
(HMPL-306) available 31HT1080
(IDH1-R1320C):
26
R132H:
S 12R132C:
lvosidenib (AG- HT1080 (IDH1-
mIDH1 13R132G: [6]
120) R132C): 7.5
8R132L:
13R132S: 12
Enasidenib (AG- R140Q: Data not publicly
mIDH2 , [6]
221) 100R172K: 400 available
IDH1
R132C/G/H/S: U-87 MG (IDH2
Vorasidenib (AG- 0.04-22IDH2 R140Q): <50HT-
mIDH1/2 [7]
881) R140Q: 7- 1080: <50TS603:
14IDH2 R172K: <50
130

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.benchchem.com/product/b15575513?utm_src=pdf-body
https://www.benchchem.com/product/b15575513?utm_src=pdf-body
https://synapse.patsnap.com/drug/2321ce2094fd4c9bb0999f107297b44a
https://synapse.patsnap.com/drug/2321ce2094fd4c9bb0999f107297b44a
https://synapse.patsnap.com/drug/2321ce2094fd4c9bb0999f107297b44a
https://pmc.ncbi.nlm.nih.gov/articles/PMC7025383/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15575513?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Validation & Comparative

Check Availability & Pricing

Preclinical In Vivo Efficacy

Preclinical studies in xenograft models provide crucial evidence of a drug's anti-tumor activity in

a living system.

Compound Cancer Model Key Findings Reference(s)
Robust and sustained
o mIDH1 and mIDH2 ) )
Ranosidenib (HMPL- reduction of 2-HG in
tumor xenograft ] ] ] [8]
306) vivo. High brain
models i
penetration.
>99% reduction in
hCD45+ cells in bone
o mIDH1 AML PDX ,
Ivosidenib (AG-120) marrow in [1]
model o )
combination with
azacitidine.
Dose-dependent
survival benefit.
S IDH2-mutant AML Reduction in bone
Enasidenib (AG-221) [9][10]
PDX models marrow blasts and
induction of myeloid
differentiation.
Reduced tumor
) growth and >97%
o Orthotopic mIDH o
Vorasidenib (AG-881) inhibition of 2-HG [71[11]

glioma mouse model

production in glioma

tissue.

Clinical Efficacy

Clinical trials provide the ultimate validation of a drug's anti-tumor activity in patients.
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_ Key Efficacy
Compound Cancer Type Trial Phase Reference(s)
Results
CR+CRh: 34.6%
(mIDH1), 36.4%
o Relapsed/Refract _
Ranosidenib Phase 1 (mIDH2)Median
ory (R/R) AML
(HMPL-306) _ (NCT04272957) 0OS: 13.4 months
with mIDH1/2
(mIDH1), 13.1
months (mIDH2)
) Lower-grade
Advanced Solid )
) glioma (n=14):
Tumors with IDH Phase 1 [6]
_ ORR 7.1%, DCR
mutations
100%
With azacitidine,
median OS: 29.3
Ivosidenib (AG- R/R AML with months vs 7.9
Phase 3 (AGILE) ) [12]
120) mIDH1 months with
placebo +
azacitidine.
Median OS: 6.5
o ) months vs 6.2
Enasidenib (AG- R/R AML with )
Phase 3 months with [12]
221) mIDH2 _
conventional
care.
Median PFS:
Vorasidenib (AG- Grade 2 Glioma Phase 3 27.7 months vs [13]
881) with mIDH1/2 (INDIGO) 11.1 months with

placebo.

Signaling Pathways and Experimental Workflows

To visually represent the underlying biological mechanisms and experimental processes, the

following diagrams are provided in Graphviz DOT language.

Mutant IDH Signaling Pathway
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This diagram illustrates the mechanism by which mutant IDH1/2 enzymes promote
oncogenesis and how inhibitors like Ranosidenib intervene.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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